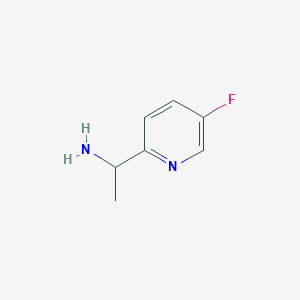

1-(5-Fluoropyridin-2-YL)ethanamine

描述

Significance of Pyridyl Amine Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. nih.govrsc.orgresearchgate.net Its presence is crucial for the activity of numerous drugs, including those for treating cancer and viral infections. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets. Pyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity. nih.govrsc.orgresearchgate.net The versatility of the pyridine ring allows for extensive functionalization, enabling the fine-tuning of a molecule's properties for specific applications. nih.gov In organic synthesis, pyridyl amines serve as versatile building blocks for constructing more complex molecular architectures. nih.gov

Role of Fluorine Substituents in Modulating Chemical and Biological Properties of Pyridine Derivatives

The introduction of fluorine atoms into pyridine derivatives can dramatically alter their chemical and biological characteristics. nih.govresearchgate.netresearchgate.net Fluorine is the most electronegative element, and its presence can significantly impact a molecule's acidity (pKa), dipole moment, and metabolic stability. nih.govnih.gov The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. nih.govmdpi.com Furthermore, the small size of the fluorine atom allows it to mimic a hydrogen atom, enabling it to fit into receptor pockets while exerting unique electronic effects. nih.govresearchgate.net This strategic substitution can lead to enhanced binding affinity, improved membrane permeability, and a more favorable pharmacokinetic profile. researchgate.netnih.gov

Overview of 1-(5-Fluoropyridin-2-YL)ethanamine as a Key Research Target

This compound has emerged as a compound of significant interest due to the combined benefits of its pyridyl amine core and fluorine substituent. This chiral amine is a valuable building block in the synthesis of a variety of biologically active molecules. Its structure presents a unique combination of features: a basic amine group, a stereocenter, and an electron-deficient pyridine ring due to the fluorine atom. These characteristics make it an attractive starting material for the development of novel kinase inhibitors and other therapeutic agents. The (S)-enantiomer, in particular, has been identified as a key intermediate in the synthesis of potent inhibitors for targets such as Janus kinase 2 (JAK2). researchgate.net

Structure

3D Structure

属性

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRMCSSVBSDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725518 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-57-9 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties

Synthetic Routes and Methodologies

Several synthetic routes to this compound have been reported. One common approach involves the use of 2-amino-5-fluoropyridine (B1271945) as a starting material. researchgate.net This can be achieved through a multi-step process that includes nitration, acetylation, reduction, diazotization, and a Schiemann reaction. researchgate.net More recently, biocatalytic methods employing transaminases have gained prominence for the asymmetric synthesis of the chiral amine. researchgate.net For instance, an immobilized amine transaminase from Vibrio fluvialis has been successfully used in a continuous flow system to produce (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine with high enantiomeric excess. researchgate.net

Biocatalytic Transformations

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its application in drug discovery.

| Property | Value |

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.16 g/mol |

| Physical Form | Liquid |

| Storage Temperature | Refrigerator |

| Data sourced from multiple chemical suppliers. chemicalbook.comsigmaaldrich.com |

The dihydrochloride (B599025) salt of the compound is also available and has a molecular weight of 213.08 g/mol . achmem.com

Spectroscopic and Crystallographic Data

Stereochemical Investigations and Chiral Analysis of 1 5 Fluoropyridin 2 Yl Ethanamine Enantiomers

Enantiomeric Purity Determination Methodologies

The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a crucial aspect of asymmetric synthesis and quality control. wikipedia.org It reflects the degree to which a sample contains one enantiomer in greater amounts than the other. wikipedia.org A variety of methods are employed to ascertain the enantiomeric purity of 1-(5-Fluoropyridin-2-YL)ethanamine, with chromatographic and spectroscopic techniques being the most prominent.

Chiral chromatography is a cornerstone for the separation of enantiomers. gcms.cz This approach utilizes a chiral environment, either in the stationary phase or the mobile phase, to induce differential interactions with the enantiomers, leading to their separation. nih.gov

High-performance liquid chromatography (HPLC) equipped with chiral stationary phases (CSPs) is a well-established and powerful technique for the analysis of chiral compounds. mdpi.com CSPs create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. americanpharmaceuticalreview.com These stationary phases often consist of a chiral selector immobilized on a solid support, such as silica (B1680970) gel. nih.gov Polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. mdpi.comsigmaaldrich.com

For the analysis of chiral amines such as this compound, the choice of CSP and mobile phase composition is critical to achieving baseline separation. nih.gov Method development often involves screening various CSPs and optimizing the mobile phase, which may consist of mixtures of solvents like n-hexane, isopropanol, and additives such as diethylamine (B46881) (DEA) to improve peak shape and resolution. mdpi.comnih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. nih.gov The stability of these complexes differs for each enantiomer, resulting in different retention times and allowing for their individual quantification. nih.gov The use of UV detection is common for aromatic compounds like this compound. mdpi.com

Table 1: HPLC Parameters for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol with 0.5% Diethylamine (DEA) (e.g., 93:7 v/v) nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min mdpi.comnih.gov |

| Detection | UV at a specific wavelength (e.g., 254 nm or 343 nm) mdpi.comnih.gov |

| Temperature | Ambient or controlled (e.g., 20°C) nih.gov |

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as high efficiency, reduced analysis times, and lower environmental impact due to the use of supercritical carbon dioxide as the main mobile phase component. chromatographyonline.comnih.gov SFC is particularly well-suited for the separation of enantiomers on polysaccharide-based CSPs. chromatographyonline.com

The mobile phase in SFC typically consists of supercritical CO2 modified with a small amount of an organic solvent (e.g., methanol, ethanol) and an additive (e.g., an amine for basic compounds) to improve peak shape and resolution. chromatographyonline.com The high diffusivity and low viscosity of supercritical fluids contribute to faster separations and higher throughput compared to HPLC. chromatographyonline.com SFC has demonstrated complementarity to LC for chiral analysis, with some studies showing a higher success rate in separating enantiomers. chromatographyonline.com

Table 2: Typical SFC Conditions for Chiral Amine Separation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Supercritical CO2 / Co-solvent (e.g., Methanol) with additive |

| Detection | UV, Mass Spectrometry (MS) chromatographyonline.com |

| Key Advantage | High throughput and reduced solvent consumption chromatographyonline.com |

Gas chromatography (GC) is another powerful technique for the enantioseparation of volatile chiral compounds. gcms.cz For non-volatile compounds or those with poor chromatographic properties, derivatization is often necessary to increase volatility and improve separation. sigmaaldrich.com Chiral GC analysis can be performed directly using a chiral stationary phase or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com

For chiral amines, derivatization with reagents like trifluoroacetic anhydride (B1165640) can improve volatility and peak shape. sigmaaldrich.com Chiral stationary phases for GC often incorporate derivatized cyclodextrins. gcms.czwiley.com The choice of the cyclodextrin (B1172386) derivative can significantly impact the selectivity of the separation. wiley.com GC methods offer high resolution and sensitivity, making them suitable for determining the enantiomeric purity of compounds like this compound, provided it is sufficiently volatile or can be derivatized. sigmaaldrich.comnih.gov

Table 3: GC in Chiral Analysis

| Method | Description |

|---|---|

| Direct Method | Utilizes a chiral stationary phase (e.g., derivatized cyclodextrins) to separate the enantiomers directly. gcms.cz |

| Indirect Method | Involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. mdpi.com |

| Derivatization | Often required for amines to improve volatility and chromatographic performance. sigmaaldrich.com |

Capillary electrophoresis (CE) is a high-resolution separation technique that has proven to be highly effective for the enantioselective analysis of a wide range of chiral compounds, including pharmaceuticals. nih.govmdpi.com The separation in CE is based on the differential migration of charged species in an electric field. For the separation of neutral compounds or to enhance the separation of enantiomers, chiral selectors are added to the background electrolyte (BGE). nih.gov

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. nih.govresearchgate.net They form transient inclusion complexes with the enantiomers, and the different stability of these diastereomeric complexes leads to different electrophoretic mobilities and, consequently, separation. nih.gov CE offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.comnih.gov The technique is capable of determining enantiomeric impurities at very low levels, which is crucial for quality control in the pharmaceutical industry. nih.govmdpi.com

Table 4: CE for Enantiomeric Purity

| Parameter | Detail |

|---|---|

| Principle | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. nih.gov |

| Chiral Selectors | Commonly used selectors include cyclodextrins and their derivatives. nih.govresearchgate.net |

| Advantages | High resolution, speed, and low consumption of sample and reagents. mdpi.comnih.gov |

| Detection Limit | Capable of detecting enantiomeric impurities down to 0.1% or lower. nih.gov |

While chromatography is the primary method for separating and quantifying enantiomers, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can also be employed to determine enantiomeric excess. asdlib.org

NMR spectroscopy, in its standard form, cannot distinguish between enantiomers as they have identical spectra in an achiral environment. asdlib.org However, by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), it is possible to create a diastereomeric environment that results in distinguishable NMR signals for the two enantiomers. asdlib.orgnih.gov

A CDA reacts with the enantiomers to form a covalent bond, creating two new diastereomeric compounds with distinct NMR spectra. asdlib.orgresearchgate.net The ratio of the integrals of specific, well-resolved signals for each diastereomer can then be used to calculate the enantiomeric excess. nih.gov

A CSA, on the other hand, forms non-covalent, transient diastereomeric complexes with the enantiomers. asdlib.org This interaction can induce chemical shift differences between the corresponding protons (or other nuclei like 19F) of the two enantiomers, allowing for their differentiation and quantification. asdlib.orgnih.gov For a fluorine-containing compound like this compound, 19F NMR in the presence of a chiral solvating agent could be a particularly powerful tool for determining enantiomeric purity. nih.gov

Table 5: NMR-Based Enantiomeric Purity Determination

| Technique | Description |

|---|---|

| Chiral Derivatizing Agents (CDAs) | React with enantiomers to form diastereomers with distinct NMR spectra. asdlib.orgresearchgate.net The enantiomeric ratio is determined by integrating specific signals. nih.gov |

| Chiral Solvating Agents (CSAs) | Form transient, non-covalent diastereomeric complexes with enantiomers, leading to chemical shift differences in the NMR spectrum. asdlib.org |

| 19F NMR | Potentially useful for fluorinated compounds like this compound in the presence of a CSA. nih.gov |

Spectroscopic Methods for Enantiomeric Excess

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides information about the molecule's three-dimensional structure. For α-chiral amines, the chromophore in the vicinity of the chiral center will give rise to a characteristic CD spectrum.

In a broader context, CD spectroscopy is integral to high-throughput screening methods for determining the enantiomeric excess (ee) of chiral amines. nih.govnih.gov A novel approach involves a three-component octahedral Fe(II) assembly that incorporates the chiral amine analyte. nih.gov The resulting complex is CD-active, and the ellipticity of the CD signal can be correlated to the enantiomeric excess of the amine. nih.govnih.gov This method, often used in conjunction with fluorescence-based concentration determination, allows for the rapid and accurate analysis of a large number of samples. nih.govnih.govbohrium.com

High-Throughput Screening Protocols for α-Chiral Amines

The development of efficient high-throughput screening (HTS) protocols is crucial for the rapid discovery and optimization of stereoselective syntheses of α-chiral amines, including this compound. These protocols are designed to quickly assess both the yield and the enantiomeric excess (ee) of a reaction. nih.govnih.gov

One innovative HTS workflow combines a fluorescent indicator displacement assay (FIDA) for concentration determination with a circular dichroism (CD) based assay for ee measurement. nih.govnih.gov The FIDA method involves the displacement of a fluorophore from a non-fluorescent complex by the chiral amine, leading to a measurable increase in fluorescence that correlates with the amine concentration. nih.gov Following concentration analysis, the enantiomeric excess is determined using a CD plate-reader, which measures the CD signal of a complex formed between the chiral amine and a metal assembly. nih.gov This dual-assay approach enables the screening of hundreds of samples in a very short timeframe. bohrium.com

Another powerful HTS technique that has emerged is based on ¹⁹F NMR spectroscopy. acs.org This method is particularly advantageous for fluorine-containing compounds like this compound. It allows for the simultaneous determination of both yield and enantioselectivity with a significantly higher throughput than traditional chromatographic methods. acs.org This technique has been successfully applied in the directed evolution of enzymes for the synthesis of chiral amines, demonstrating its potential to accelerate the development of efficient biocatalytic processes. acs.org

Table 1: Comparison of High-Throughput Screening Methods for α-Chiral Amines

| Method | Principle | Advantages | Disadvantages | Throughput |

| Fluorescence/CD Coupled Assay | Fluorescent indicator displacement for concentration; CD of a metal complex for ee. nih.govnih.gov | Rapid, good accuracy, commercially available components. nih.govbohrium.com | Requires formation of a specific complex. | ~192 samples in <15 minutes. nih.gov |

| ¹⁹F NMR Spectroscopy | Analysis of fluorine signals to determine yield and ee. acs.org | High efficiency, simultaneous determination of yield and ee, suitable for fluorinated compounds. acs.org | Requires access to an NMR spectrometer. | >1000 samples per day. acs.org |

Absolute Configuration Determination (e.g., X-ray Analysis)

The definitive determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.netnih.gov This technique provides an unambiguous three-dimensional structure of the molecule, allowing for the assignment of the R or S configuration to each stereocenter. researchgate.net

For this compound, obtaining a suitable single crystal of either the free base or a salt derivative would be the primary step. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The anomalous dispersion effect, particularly when using specific X-ray wavelengths, allows for the determination of the absolute structure. researchgate.net

While specific X-ray crystallographic data for this compound is not publicly available, the methodology is well-established. For example, the absolute configuration of other chiral molecules has been successfully determined by forming crystalline salts with a known chiral acid and analyzing the resulting crystal structure. nih.gov This approach provides an internal reference for the assignment of the unknown stereocenter.

Mechanisms of Chiral Recognition in Separation Science

The separation of enantiomers of this compound relies on the principles of chiral recognition. This process involves the formation of transient diastereomeric complexes between the chiral analyte and a chiral selector, which is typically part of a chiral stationary phase (CSP) in chromatography or a chiral additive in capillary electrophoresis. researchgate.netnih.govnih.gov

The stability of these diastereomeric complexes differs, leading to different retention times or migration rates for the two enantiomers, thus enabling their separation. The interactions responsible for chiral recognition are multifaceted and can include: nih.govresearchgate.net

Hydrogen bonding: The amine group and the nitrogen atom in the pyridine (B92270) ring of this compound can act as hydrogen bond acceptors or donors.

π-π stacking: The aromatic pyridine ring can engage in π-π interactions with aromatic moieties on the selector.

Steric hindrance: The spatial arrangement of the ethyl group and the fluorine atom creates a specific three-dimensional shape that can lead to preferential interaction of one enantiomer with the chiral selector due to steric fit or repulsion.

The "three-point interaction model" is a fundamental concept in chiral recognition, postulating that at least three points of interaction between the analyte and the selector are necessary for enantioseparation. researchgate.net One of these interactions must be stereochemically dependent. The combination of these interactions creates a chiral environment where one enantiomer fits more favorably into the chiral selector's binding site than the other. springernature.com

Commonly used chiral selectors for the separation of amines include polysaccharide derivatives, cyclodextrins, and macrocyclic glycopeptides. nih.gov The specific mechanism of chiral recognition will depend on the chosen chiral selector and the mobile phase conditions. Spectroscopic techniques like NMR and computational molecular modeling are often employed to elucidate the precise nature of these selector-selectand interactions at a molecular level. nih.gov

Reactivity of the Pyridine Ring

The pyridine ring in this compound is susceptible to a range of reactions, influenced significantly by the activating and directing effects of its substituents.

Nucleophilic Substitution Reactions at Fluorinated Pyridine Positions

The fluorine atom at the C-5 position of the pyridine ring, while generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions, can be displaced under specific conditions, particularly when the ring is further activated. However, the most common site for nucleophilic attack on a fluorinated pyridine ring is at the C-2 or C-4 positions relative to the ring nitrogen. In the case of this compound, the fluorine is at the 5-position, making direct substitution at this position less favorable compared to other halopyridines.

SNAr reactions on halopyridines are well-established methods for synthesizing substituted pyridines. nih.gov The reactivity of halopyridines in these reactions generally follows the order F > Cl > Br > I, with fluoropyridines often being the most reactive due to the high electronegativity of fluorine which activates the ring towards nucleophilic attack. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

While direct substitution of the fluorine at the 5-position is challenging, functionalization at other positions can be achieved. The presence of the ethanamine side chain at the 2-position influences the regioselectivity of these reactions.

Table 1: Examples of Nucleophilic Substitution Reactions on Fluorinated Pyridines

| Reactant | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | 3,3′-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | Reflux | rsc.org |

| 2-Chloropyridine | Aniline | 2-Anilinopyridine | Microwave irradiation | researchgate.net |

| 2-Chloro-5-nitropyridine | N-phenylpiperazine | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | Not specified | researchgate.net |

Electrophilic Substitution and Functionalization of the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. masterorganicchemistry.commasterorganicchemistry.com When such reactions do occur, they typically proceed at the 3- and 5-positions. In this compound, the presence of the fluorine atom further deactivates the ring, while the ethanamine group, particularly after protonation in acidic media, also acts as a deactivating, meta-directing group. byjus.com

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.combyjus.com For these reactions to proceed on a deactivated ring system like 5-fluoropyridine, harsh reaction conditions are often necessary. The directing effects of the existing substituents will guide the incoming electrophile primarily to the positions meta to both the nitrogen and the ethanamine group.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nitration | NO₂+ | HNO₃/H₂SO₄ | Nitropyridine | masterorganicchemistry.combyjus.com |

| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃, Cl₂/FeCl₃ | Halopyridine | byjus.com |

| Sulfonation | SO₃ | H₂SO₄/SO₃ | Pyridinesulfonic acid | byjus.com |

Oxidation Reactions (e.g., Pyridine N-Oxide Formation)

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. scripps.eduarkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of the N-oxide has a profound effect on the reactivity of the pyridine ring. It activates the 2- and 4-positions towards both nucleophilic and electrophilic attack. scripps.edu

The N-oxide functionality can act as a directing group for subsequent functionalization reactions. researchgate.net For instance, the formation of this compound N-oxide would facilitate nucleophilic substitution at the 2- and 6-positions and electrophilic attack at the 4-position. The N-oxide can also be subsequently removed (deoxygenated) if desired. arkat-usa.org

Regioselectivity in Fluorinated Pyridine Reactions

The regioselectivity of reactions involving this compound is governed by the electronic properties and positions of the existing substituents.

Nucleophilic Attack: In SNAr reactions, nucleophiles will preferentially attack the positions most activated by electron-withdrawing groups, which are typically the 2- and 4-positions relative to the pyridine nitrogen. The fluorine at the 5-position has a less pronounced activating effect for nucleophilic substitution at that carbon compared to a fluorine at the 2- or 4-position.

Electrophilic Attack: Electrophiles will be directed to the positions least deactivated by the ring nitrogen and other electron-withdrawing groups. For a pyridine ring, this is generally the 3- and 5-positions. The presence of the ethanamine group at the 2-position and the fluorine at the 5-position will further influence the precise location of electrophilic attack, likely favoring the remaining open positions that are meta to the deactivating groups.

N-Oxide Formation: Oxidation to the N-oxide alters this regioselectivity, making the 2- and 4-positions more susceptible to a wider range of transformations. scripps.eduresearchgate.net

Reactivity of the Ethanamine Side Chain

The ethanamine side chain provides a site for a variety of chemical modifications, primarily centered around the reactivity of the primary amine group.

Amine Group Reactions (e.g., Reductive Alkylation, Amidation)

The primary amine group of this compound is nucleophilic and can participate in a wide array of reactions.

Reductive Alkylation: This process involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to a more substituted amine. researchgate.net This is a powerful method for introducing alkyl groups onto the nitrogen atom. A variety of reducing agents can be employed, including formic acid or catalytic hydrogenation. researchgate.net

Amidation: The amine group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form amides. rsc.orgorganic-chemistry.org This reaction is fundamental in peptide synthesis and for the introduction of acyl groups. Various coupling agents can be used to facilitate the reaction between a free carboxylic acid and the amine. organic-chemistry.org

These reactions on the side chain are generally high-yielding and allow for the synthesis of a diverse library of derivatives of this compound, which is valuable for applications such as medicinal chemistry and materials science.

Table 3: Common Reactions of the Ethanamine Side Chain

| Reaction Type | Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Reductive Alkylation | Aldehyde/Ketone | Reducing agent (e.g., H₂/catalyst, Formic Acid) | N-Alkyl/N,N-Dialkyl amine | researchgate.net |

| Amidation | Carboxylic Acid | Coupling agent (e.g., DCC, EDC) | Amide | organic-chemistry.org |

| Amidation | Acyl Chloride | Base | Amide | organic-chemistry.org |

Formation of Imines and their Transformations

The chemical structure of this compound features a primary amine group (-NH2) attached to an ethyl chain at the 2-position of a 5-fluoropyridine ring. The presence of this primary amine group is the key to its reactivity towards carbonyl compounds, leading to the formation of imines, also known as Schiff bases.

The synthesis of imines from primary amines and aldehydes or ketones is a fundamental and reversible condensation reaction in organic chemistry. ias.ac.inmasterorganicchemistry.com The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. youtube.comlibretexts.org This process is typically catalyzed by acid, and the reaction rate is highly pH-dependent. libretexts.org The optimal pH is usually mildly acidic (around 5), as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate its removal as water, while ensuring the amine reactant is not fully protonated and rendered non-nucleophilic. libretexts.org

The general reaction for this compound can be represented as its condensation with an aldehyde or a ketone. This reaction creates a new compound characterized by a carbon-nitrogen double bond (C=N).

General Imine Formation Reaction

Figure 1: General reaction scheme for the formation of an imine from this compound and an aldehyde (where R' = H) or a ketone.

The resulting imines, specifically those derived from aminopyridine scaffolds, are valuable intermediates in synthesis but can be susceptible to hydrolysis. The presence of water, even in solvents like DMSO, can lead to the reverse reaction, cleaving the imine bond to regenerate the parent amine and carbonyl compound. researchgate.net

The transformations of these imines are of significant interest. Key transformations include:

Reduction: The imine C=N double bond can be readily reduced to form a secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for creating C-N bonds. masterorganicchemistry.com

Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by nucleophiles. For instance, photoredox-catalyzed reactions can induce umpolung reactivity, where the ketimine undergoes reduction to generate a carbanion, which can then react with electrophiles like CO2 to form α-amino acids. thieme.de

Hydrolysis: As mentioned, the imine bond can be cleaved by water, especially under acidic conditions, to revert to the original amine and carbonyl compound. libretexts.orgresearchgate.net This reversibility is a critical consideration in their synthesis and handling.

Interactive Data Table: Imine Formation from this compound

| Feature | Description |

| Reactant | This compound (a primary amine) |

| Co-Reactant | Aldehyde (R-CHO) or Ketone (R₂C=O) |

| Product | Imine (Schiff Base) containing the 5-fluoropyridin-2-yl moiety |

| Mechanism | Nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, followed by acid-catalyzed dehydration. youtube.comlibretexts.org |

| Key Transformations | Reduction to secondary amines, Hydrolysis to parent amine and carbonyl, Nucleophilic addition at the imine carbon. masterorganicchemistry.comthieme.de |

Metal Coordination Chemistry and Ligand Properties

This compound is an effective chelating ligand in coordination chemistry. It possesses two potential donor sites for metal ions: the nitrogen atom of the pyridine ring and the nitrogen atom of the exocyclic ethylamine (B1201723) group. This arrangement allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. Such aminopyridinato ligands are known to form stable complexes with a wide range of early and late transition metals. vot.pl

The coordination of both nitrogen atoms to a metal center creates a thermodynamically stable complex. The resulting complexes have diverse applications, for example, as catalysts in various chemical reactions. nih.govresearchgate.net The specific properties and geometry of the metal complex depend on the metal ion, its oxidation state, and other coordinating ligands.

Research on structurally similar imino-pyridyl and amino-pyridine ligands provides insight into the expected behavior of this compound. For example, imino-pyridyl ligands react with labile transition metal precursors to form stable complexes. researchgate.net Palladium(II) complexes with such ligands often adopt a distorted square-planar geometry. researchgate.net Complexes with other divalent transition metals like Cu(II), Ni(II), and Zn(II) have also been synthesized, exhibiting tetrahedral or octahedral geometries depending on the coordination environment. ias.ac.incyberleninka.ru

The key ligand properties are summarized below:

Bidentate N,N'-Donor: It coordinates to metals via the pyridine nitrogen and the primary amine nitrogen.

Chelation: Forms a stable five-membered ring upon coordination, enhancing complex stability (the chelate effect).

Versatility: Capable of forming complexes with a variety of transition metals, including but not limited to Pd(II), Cu(II), Ni(II), and Co(II). nih.govjscimedcentral.com

The imines derived from this compound (as discussed in section 4.2.2) can also act as bidentate ligands. In this case, coordination occurs through the pyridine nitrogen and the imine nitrogen. These imino-pyridyl ligands form stable, often air-stable, complexes that are investigated for catalytic applications. researchgate.net

Interactive Data Table: Ligand Properties and Metal Coordination

| Property | Description |

| Ligand Type | Bidentate N,N'-donor ligand |

| Donor Atoms | Pyridine Nitrogen, Ethylamine Nitrogen |

| Chelate Ring Size | 5-membered ring |

| Typical Metal Partners | Transition metals such as Pd(II), Cu(II), Ni(II), Co(II), Zn(II). ias.ac.incyberleninka.rujscimedcentral.com |

| Expected Geometries | Distorted Square-Planar (e.g., with Pd(II)), Tetrahedral, or Octahedral, depending on the metal and co-ligands. researchgate.netcyberleninka.ru |

| Derived Ligands | Imines formed from the primary amine group also act as bidentate N,N'-ligands. researchgate.net |

Conclusion

1-(5-Fluoropyridin-2-YL)ethanamine stands as a testament to the power of strategic molecular design in modern chemical research. The convergence of the versatile pyridyl amine scaffold and the modulating effects of fluorine has yielded a building block of immense potential. Its successful application in the synthesis of investigational drugs, particularly in the realm of kinase inhibitors, underscores its importance. As synthetic methodologies continue to advance and our understanding of its structure-activity relationships deepens, the role of this compound and its derivatives is poised to expand, paving the way for the discovery of new and more effective therapeutic agents.

Role in Medicinal Chemistry Research and Biological Activity Profiling

Applications as Chiral Building Blocks in Drug Discovery

In modern drug discovery, the use of chiral building blocks is increasingly essential. nih.gov The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the stereoisomers (enantiomers) of a drug molecule. portico.org This necessitates a precise match of chirality for optimal drug-receptor interaction. portico.org Regulatory bodies like the FDA have strengthened their guidance regarding stereoisomeric drugs, further promoting the development of single-enantiomer pharmaceuticals to avoid potential side effects or inactivity associated with one of the isomers. nih.gov

The compound 1-(5-Fluoropyridin-2-YL)ethanamine, particularly its stereoisomer (S)-1-(5-fluoropyridin-2-yl)ethanamine, is commercially available and categorized specifically as a chiral building block for use in pharmaceutical research and synthesis. 3wpharm.com The demand for such chiral intermediates is driven by the continuous need to enhance drug efficacy. nih.gov The synthesis of homochiral compounds from non-chiral starting materials using chiral metal catalysts and asymmetric synthesis techniques represents an advanced method for producing these crucial building blocks. mdpi.comresearchgate.net

Design and Synthesis of Derivatives with Potential Pharmacological Activities

Anti-inflammatory Properties

The this compound scaffold is explored in the development of anti-inflammatory agents. One derivative has been identified as an unstable metabolite of a nonsteroidal anti-inflammatory drug (NSAID). cymitquimica.com Furthermore, the development of Janus kinase (JAK) inhibitors, which are critical in mediating inflammatory processes, has been successfully achieved using a closely related 2-aminopyridine (B139424) scaffold. nih.gov This suggests a viable pathway for designing anti-inflammatory drugs based on the fluoropyridinyl ethanamine structure. The broader class of quinoline (B57606) derivatives, which share structural similarities, are also recognized for their role in synthesizing drugs with anti-inflammatory activity. cymitquimica.com

Anticancer and Antitumor Activity

The 2-aminopyridine framework, of which this compound is a substituted example, is considered a valuable pharmacophore in the creation of anticancer agents. rsc.org Research into heterocyclic compounds has yielded derivatives with significant antitumor properties. For instance, the introduction of a trifluoromethyl group into thiazolo[4,5-d]pyrimidine (B1250722) structures, which are purine (B94841) antagonists, has been investigated to create compounds with potential anticancer activity. nih.gov One of the key mechanisms through which such compounds exert their effects is the inhibition of tubulin polymerization, a critical process for cell division. rsc.org The development of tetrahydropyrimidinecarboxamide derivatives has led to lead compounds that demonstrate potent anti-cancer activity against various cancer cell lines, including liver, breast, and lung cancer. rsc.org The incorporation of fluorine into heterocyclic molecules is a common strategy in medicinal chemistry to enhance pharmacological properties, and several fluorinated drugs have been approved for cancer treatment. nih.gov

Antimicrobial and Antibacterial Agents

The fluoropyridine moiety is a key component in the design of new antimicrobial agents. A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives were designed and synthesized to investigate their antibacterial activity. nih.govmdpi.com These compounds showed promising activity against a range of gram-positive bacteria, including both drug-sensitive and drug-resistant strains. nih.gov Notably, one derivative, compound 7j, demonstrated an inhibitory effect eight times stronger than the clinically used antibiotic linezolid (B1675486) against certain strains. nih.gov Further studies on related 3-(pyridine-3-yl)-2-oxazolidinone derivatives confirmed their potent antibacterial activity and ability to inhibit biofilm formation, a key factor in bacterial resistance. frontiersin.orgnih.gov These findings underscore the potential of developing derivatives from fluorinated pyridine (B92270) building blocks as novel candidates for treating serious bacterial infections. nih.govmdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of selected 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivatives against Gram-positive bacteria.

| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | Linezolid MIC (µg/mL) |

| 6a | 4 | 4 | 8 | 2 |

| 6c | 4 | 2 | 4 | 2 |

| 7j | 0.25 | 0.5 | 1 | 2 |

| Data sourced from Molecules (2023). nih.gov |

Enzyme Inhibition Studies (e.g., JAK2 Kinase, Tubulin Polymerization)

Derivatives of scaffolds related to this compound have been shown to be potent inhibitors of key enzymes involved in disease pathology.

JAK2 Kinase Inhibition: The Janus kinase (JAK) family, particularly JAK2, is a critical component of signaling pathways involved in cancer and inflammatory diseases. nih.gov A series of 2-aminopyridine derivatives were designed and evaluated as potential JAK2 inhibitors. nih.govtandfonline.com This research led to the identification of compound 16m-(R) , which demonstrated high inhibitory activity against JAK2 with an IC₅₀ of 3 nM. nih.gov This compound also showed significant selectivity for JAK2 over other kinases in the family, highlighting it as a promising candidate for further development. nih.gov

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. Research into quinoline-pyrazole hybrids has produced compounds with potent anti-proliferative activity against various cancer cell lines by targeting tubulin.

Table 2: Enzyme Inhibition Data for 2-Aminopyridine and Related Heterocyclic Derivatives.

| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Source |

| 2-Aminopyridine derivative (16m-R)) | JAK2 Kinase | 3 nM | Bioorganic & Medicinal Chemistry Letters (2020) nih.gov |

| Quinoline-pyrazole hybrids | Tubulin Polymerization | (Varies by compound) | |

| IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. |

Modulation of Neurotransmitter Systems and Receptor Interactions (e.g., mGlu5 NAM)

The 5-fluoropyridin-2-yl moiety has been identified as a key structural feature in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov mGlu5 NAMs are being investigated as potential treatments for a variety of central nervous system (CNS) disorders. nih.gov The design and synthesis of novel fluorescent mGlu5 NAMs have been undertaken to create tools for studying the receptor's pharmacology. nih.gov These efforts have led to the development of new series of ligands that bind to and modulate the receptor's activity, demonstrating the utility of the fluoropyridine scaffold in targeting neurotransmitter systems. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyridyl Amine Derivatives

The pyridine ring and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in numerous FDA-approved drugs and their ability to interact with a wide range of biological targets. europa.eu Aminopyridines, a subclass of these compounds, serve as crucial starting points for the synthesis of diverse and biologically active molecules. rsc.orgnih.gov The compound this compound is a key example of a functionalized pyridyl amine that acts as a valuable building block for creating more complex pharmaceutical agents.

The structure-activity relationship (SAR) elucidates how the chemical structure of a compound relates to its biological effect. For pyridyl amine derivatives, SAR studies are pivotal in optimizing potency, selectivity, and pharmacokinetic properties. The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry. The fluorine at the 5-position of the pyridine ring alters the molecule's electronic properties and can significantly enhance its binding affinity for specific enzymes and receptors.

Research into related aminopyridine derivatives provides clear examples of SAR principles in action. For instance, studies on a series of 2-aminopyridine derivatives as potential Janus kinase 2 (JAK2) inhibitors have demonstrated how specific substitutions dictate inhibitory activity and selectivity. By systematically modifying the scaffold, researchers identified compounds with high potency and significant selectivity for JAK2 over other kinases like JAK1 and JAK3. researchgate.net One potent compound from this research, which exhibited an IC₅₀ of 9 nmol/L for JAK2, highlighted the importance of the aminopyridine core in achieving this activity. researchgate.net

Similarly, in the development of NIMA-related kinase 2 (Nek2) inhibitors for gastric cancer, a series of imidazo[1,2-a]pyridine (B132010) derivatives were synthesized and evaluated. nih.gov This work underscored the importance of the substitutions on the pyridine-based scaffold. The SAR analysis revealed that specific modifications led to a compound with a potent inhibitory concentration (IC₅₀) of 38 nM against the MGC-803 cancer cell line. nih.gov

Table 1: SAR Findings in Pyridyl Amine Derivatives

| Core Scaffold | Target | Key Structural Feature | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | JAK2 | Optimized substitutions on the pyridine ring | 9 nmol/L | researchgate.net |

| Imidazo[1,2-a]pyridine | Nek2 (in MGC-803 cells) | Specific side chain modifications | 38 nM | nih.gov |

| Aminopyridine Thiourea | α-glucosidase | Thiourea linkage with various substitutions | 24.62 µM (most potent derivative) | rsc.org |

Bioanalytical Challenges and Solutions in Drug Development

The journey of a drug candidate from discovery to clinical use involves rigorous testing, which relies on robust bioanalytical methods to quantify the drug and its metabolites in biological samples. europa.eueuropa.eu The development of such methods for compounds like this compound presents a unique set of challenges that require specialized solutions.

A primary challenge in the bioanalysis of any new chemical entity is achieving adequate sensitivity, selectivity, and accuracy within a complex biological matrix such as plasma or urine. europa.eumdpi.com For amine-containing compounds like this compound, their inherent polarity can lead to poor retention on standard reverse-phase chromatography columns and potential ion suppression in mass spectrometry, complicating quantification. mdpi.com

Furthermore, the presence of a halogen, such as the fluorine atom in this compound, introduces specific analytical hurdles. Metabolism of halogenated compounds can sometimes result in dehydrogenation, leading to the formation of metabolites that are isobaric (having the same nominal mass) with the parent drug. nih.gov This can cause significant interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, potentially leading to inaccurate quantification if not properly addressed. nih.gov The stability of the analyte in the biological matrix during sample collection, storage, and processing is another critical consideration, particularly for potentially reactive molecules or prodrugs.

To overcome these obstacles, a range of advanced bioanalytical solutions are employed. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. nih.gov To address issues with polarity and improve detection, a common strategy is chemical derivatization. For primary amines, derivatizing agents like dansyl chloride can be used to attach a larger, non-polar, and easily ionizable group to the analyte, which enhances its chromatographic properties and response in the mass spectrometer. nih.gov

To resolve the issue of isobaric metabolites, careful optimization of the LC-MS/MS method is crucial. This includes developing a chromatographic method with sufficient resolution to separate the parent drug from interfering metabolites. Additionally, selecting unique multiple-reaction monitoring (MRM) transitions for the parent compound that are not shared by its metabolites can ensure specificity and accurate quantification. nih.gov All bioanalytical methods used in drug development must undergo a thorough validation process to demonstrate their reliability, following strict guidelines from regulatory agencies like the European Medicines Agency (EMA). europa.eueuropa.eu

The table below outlines the common bioanalytical challenges associated with pyridyl amine derivatives and the corresponding solutions.

Table 2: Bioanalytical Challenges and Solutions for Pyridyl Amines

| Challenge | Description | Solution | Reference |

|---|---|---|---|

| Poor Chromatographic Retention & Sensitivity | The polar nature of the primary amine group can lead to poor retention on reverse-phase HPLC columns and low sensitivity in MS. | Chemical derivatization (e.g., with dansyl chloride) to increase hydrophobicity and ionization efficiency. | nih.gov |

| Isobaric Interference from Metabolites | Metabolism of halogenated compounds can produce metabolites with the same mass as the parent drug, compromising quantification. | High-resolution chromatography and selection of unique precursor-product ion transitions in MS/MS analysis. | nih.gov |

| Matrix Effects | Components in biological samples (e.g., plasma, urine) can suppress or enhance the analyte signal in the mass spectrometer. | Effective sample preparation (e.g., solid-phase extraction, liquid-liquid extraction) and use of a stable isotope-labeled internal standard. | mdpi.com |

| Analyte Stability | The compound may degrade in the biological matrix during storage or sample processing. | Thorough stability testing under various conditions (freeze-thaw, bench-top, long-term storage) and use of stabilizers if necessary. |

Computational Chemistry and Molecular Modeling Studies

Prediction of Biological Activity and Target Interactions

Computational methods are frequently employed to predict the biological activities and potential molecular targets of novel compounds. This is often achieved through techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore analysis, which correlate a compound's structural features with its biological effects.

For instance, studies on aminopyridine derivatives have successfully used these methods to predict their potential as therapeutic agents. In one such study, QSAR models were developed for a series of substituted 2-aminopyridine (B139424) derivatives to assess their inhibitory activity against nitric oxide synthases. nih.gov These models help in understanding how different substituents on the pyridine (B92270) ring influence biological activity, which could be extrapolated to understand the role of the fluoro and ethylamine (B1201723) groups in 1-(5-Fluoropyridin-2-YL)ethanamine.

Similarly, research on aminopyridazine derivatives, which are structurally related to aminopyridines, has utilized QSAR and pharmacophore modeling to identify key structural features for their antagonist activity at the GABA-A receptor. dovepress.com Such models can predict the bioactivity of new compounds and guide the synthesis of more potent analogues. A recent review highlights the growing application of these computational approaches in the study of aminopyridines for various therapeutic targets. rsc.org

Table 1: Examples of Predicted Activities for Aminopyridine Derivatives from Computational Studies

| Compound Class | Predicted Biological Activity | Computational Method | Key Findings |

| Substituted 2-Aminopyridines | Inhibition of Nitric Oxide Synthases | 2D and 3D-QSAR | The model highlighted the importance of acceptor, donor, aliphatic, and aromatic features for activity. nih.gov |

| Aminopyridazine Derivatives | GABA-A Receptor Antagonism | QSAR and Pharmacophore Modeling | The models identified hydrophobicity and aromaticity as crucial for receptor binding. dovepress.com |

| Aminopyridine-based Compounds | JAK2 Inhibition | 3D-QSAR | The models provided structural insights for designing novel inhibitors with increased potency. rsc.org |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is instrumental in understanding the molecular basis of a drug's mechanism of action and can be used to screen virtual libraries of compounds against a specific biological target.

While no specific molecular docking studies for this compound have been published, the methodology has been applied to similar heterocyclic compounds. For example, docking studies on 1,5-disubstituted tetrazoles have been used to predict their binding modes as inhibitors of the ABL and mutated T315I kinases, which are important targets in cancer therapy. nih.gov This type of study could be applied to this compound to explore its potential interactions with various enzyme active sites.

The general process of molecular docking involves preparing the 3D structure of the ligand and the target protein, defining a binding site, and then using a scoring function to rank the different binding poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to identify the key chemical features of a molecule that contribute to its biological activity. This is closely related to QSAR, but SAR can also be more qualitative, providing general principles for drug design.

For aminopyridine derivatives, SAR studies have been crucial in optimizing their therapeutic potential. For example, a 3D-QSAR study on aminopyridine compounds as JAK2 inhibitors led to the computational design of 100 novel inhibitors with potentially higher potency. rsc.org The contour maps generated from such studies provide a visual representation of where steric bulk, positive or negative electrostatic potential, and other features are favorable or unfavorable for activity.

A hypothetical SAR study on this compound would likely investigate how modifications to the ethylamine side chain or the position of the fluorine atom on the pyridine ring affect its biological activity. Such a study would be invaluable for designing more potent and selective derivatives.

Reaction Mechanism Elucidation and Conformational Analysis

Computational chemistry is also a powerful tool for studying the mechanisms of chemical reactions and the conformational preferences of molecules. Density Functional Theory (DFT) is a common method used for these purposes.

A study on the synthesis of a related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, used DFT calculations to elucidate the reaction mechanism, suggesting a concerted nucleophilic aromatic substitution. dntb.gov.ua Similar computational approaches could be used to study the synthesis of this compound, providing insights into the transition states and intermediates involved.

Conformational analysis, often performed using molecular mechanics or quantum mechanical methods, is used to determine the stable three-dimensional shapes of a molecule. For flexible molecules like this compound, understanding the preferred conformations is crucial as it can dictate how the molecule interacts with biological targets. For instance, a conformational analysis of 2-aminoindans, which have a flexible amino group, was used to relate their conformations to their dopaminergic activity. nih.gov Such an analysis for this compound would identify the low-energy conformers and their populations, providing a basis for understanding its biological function.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Catalytic Systems for Fluorinated Pyridyl Amines

The synthesis of enantiomerically pure fluorinated pyridyl amines like 1-(5-Fluoropyridin-2-YL)ethanamine is a significant challenge in organic synthesis. Future research will increasingly focus on the development of novel asymmetric catalytic systems to produce these chiral amines with high efficiency and selectivity.

Current research highlights the importance of both transition-metal catalysis and biocatalysis in achieving high enantioselectivity. nih.govnih.gov Transition metal complexes, particularly those of iridium and rhodium with chiral ligands, have shown promise in the asymmetric hydrogenation of imines, a key step in accessing chiral amines. nih.govacs.org For instance, iridium catalysts with chiral spiro phosphine-oxazoline ligands have been successfully used for the direct catalytic asymmetric hydrogenation of 2-pyridyl cyclic imines, yielding a variety of chiral amines with excellent enantioselectivities. nih.gov

Biocatalysis, utilizing enzymes such as transaminases, offers a green and highly selective alternative to traditional chemical methods. wiley.comnih.govdovepress.comnih.gov Engineered transaminases have demonstrated the ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. dovepress.comresearchgate.net Future efforts will likely involve the discovery and engineering of novel enzymes with broader substrate scopes and enhanced catalytic activities for the synthesis of fluorinated pyridyl amines. The combination of chemo- and biocatalysis in one-pot cascade reactions is also an emerging area that holds significant promise for streamlining the synthesis of these valuable compounds. acs.org

Table 1: Comparison of Catalytic Systems for Chiral Amine Synthesis

| Catalyst Type | Advantages | Disadvantages | Key Research Findings |

| Transition Metal Catalysts | High efficiency, broad substrate scope, well-established methodologies. nih.gov | Potential for toxic metal contamination, often requires harsh reaction conditions. wiley.com | Iridium and Rhodium complexes with chiral ligands show high enantioselectivity in imine hydrogenation. nih.govacs.org |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions, environmentally friendly. wiley.comdovepress.com | Limited substrate scope for wild-type enzymes, potential for enzyme inhibition. dovepress.com | Engineered transaminases can produce chiral amines with high enantiomeric excess. dovepress.comresearchgate.net |

| Organocatalysts | Metal-free, environmentally benign, diverse catalytic modes. nih.gov | Can require high catalyst loadings, may have lower turnover numbers than metal catalysts. | Bifunctional enamine catalysts have been used in the total synthesis of complex natural products. nih.gov |

Integration of Advanced Analytical Techniques for Real-time Monitoring of Chiral Synthesis

The precise control of stereochemistry during the synthesis of chiral amines is paramount. The integration of advanced analytical techniques for real-time monitoring is a crucial future direction to ensure high enantiopurity and optimize reaction conditions.

Process Analytical Technology (PAT) is becoming increasingly important for monitoring and controlling asymmetric syntheses directly and in real-time. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common methods for chiral separation and analysis. nih.govnumberanalytics.com Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations. nih.gov

Emerging techniques like Fast Fourier Transform Capacitance Voltammetry (FFT-CPV) combined with machine learning algorithms are being explored for the rapid and sensitive characterization of chiral molecules. nih.gov These methods offer the potential for in-line or at-line monitoring of chiral purity, allowing for immediate adjustments to reaction parameters to maintain optimal stereoselectivity. The development of more robust and universally applicable chiral stationary phases for chromatography will also be a key area of research. nih.gov

Table 2: Advanced Analytical Techniques for Chiral Analysis

| Technique | Principle | Advantages | Recent Developments |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | High resolution, sensitivity, and applicability. nih.gov | Development of novel polysaccharide-based and protein-based chiral stationary phases. numberanalytics.com |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. nih.gov | High efficiency for volatile compounds. | Miniaturization of GC systems for portable analysis. |

| Chiral SFC | Separation using a supercritical fluid as the mobile phase. nih.gov | Faster separations and lower solvent consumption than HPLC. | Increased use in preparative chiral separations. |

| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in a chiral selector-containing buffer. nih.gov | High separation efficiency, short analysis times, minimal sample consumption. nih.gov | Use of cyclodextrins and their derivatives as chiral selectors. nih.gov |

| FFT-Capacitance Voltammetry | Electrochemical characterization combined with machine learning for chiral recognition. nih.gov | Rapid, cost-effective, and highly selective. nih.gov | Application in the qualitative and quantitative assessment of chiral compounds. nih.gov |

Exploration of New Biological Targets and Therapeutic Applications for this compound Analogs

The fluorine atom in this compound and its analogs often enhances metabolic stability and binding affinity to biological targets. mdpi.comnih.gov This makes these compounds attractive scaffolds for the development of new therapeutic agents.

While currently known for its use in synthesizing kinase inhibitors, future research will likely explore the potential of this compound analogs against a wider range of biological targets. The incorporation of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.gov Researchers are actively investigating the effects of fluorination on drug-receptor interactions and metabolic pathways. mdpi.com

The development of fluorinated analogs of existing drugs is a promising strategy to improve their efficacy and safety profiles. mdpi.comnih.gov Furthermore, the unique properties of fluorinated compounds are being leveraged in the design of novel drugs for a variety of diseases, including cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net The synthesis of fluorinated amino acid analogs for incorporation into peptides is another area of active research, with the potential to create novel peptide-based therapeutics with enhanced stability and bioactivity. beilstein-journals.orgnih.gov

Sustainable and Scalable Synthetic Strategies for Industrial Applications

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, particularly in terms of sustainability and cost-effectiveness. Future research will focus on developing green and scalable synthetic strategies for this compound and its derivatives.

Green chemistry principles are being increasingly applied to pharmaceutical synthesis to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. acs.orgresearchgate.net This includes the use of biocatalysis, flow chemistry, and the development of one-pot synthesis procedures. dovepress.comacs.orgnih.gov For example, the use of immobilized enzymes in continuous flow reactors can improve catalyst stability and reusability, leading to more sustainable and economical processes. researchgate.net

常见问题

Q. What are the recommended methods for synthesizing 1-(5-fluoropyridin-2-yl)ethanamine?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 5-fluoro-2-cyanopyridine with ethylamine derivatives under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) can yield the target compound. Purity optimization may require column chromatography or recrystallization .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Tools like SHELXL and ORTEP-III are recommended for resolving crystal structures, particularly for enantiomeric forms (e.g., (R)- or (S)-isomers) .

- Spectroscopy : Use H/C NMR to confirm proton environments and fluorine coupling patterns. Mass spectrometry (HRMS) validates molecular weight .

- Computational methods : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can predict electronic properties, such as HOMO-LUMO gaps and electrostatic potentials .

Q. What are the critical safety protocols for handling this compound?

- Storage : Keep in tightly sealed containers under inert gas (N/Ar) to prevent oxidation. Store in cool, dry, ventilated areas away from ignition sources .

- Spill management : Use non-sparking tools to collect spills and dispose of as hazardous waste. Avoid inhalation and skin contact; wear nitrile gloves and safety goggles .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

DFT calculations can optimize molecular geometries and predict binding affinities to biological targets (e.g., kinases or receptors). For instance, exact-exchange terms in DFT improve accuracy for thermochemical properties like ionization potentials, aiding in drug design . Molecular dynamics (MD) simulations further assess stability in biological matrices, such as protein-ligand interactions .

Q. What strategies resolve discrepancies in pharmacological data for fluoropyridine derivatives?

- Batch variability : Compare HPLC purity profiles (>95% purity recommended) and confirm stereochemistry via chiral chromatography .

- Biological assays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate compound-specific effects from experimental noise. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers mitigate interference from fluoropyridine degradation products in analytical workflows?

- LC-MS/MS : Use reverse-phase columns (C18) with mobile phases containing 0.1% formic acid to separate degradation products (e.g., fluoropyridine oxides).

- Stability studies : Conduct accelerated stability testing (40°C/75% RH) to identify degradation pathways. Quench reactive intermediates with scavengers like ascorbic acid .

Q. What are the challenges in crystallizing enantiopure forms of this compound, and how are they addressed?

- Chiral resolution : Use diastereomeric salt formation with resolving agents (e.g., tartaric acid).

- Crystallization conditions : Screen solvents (e.g., ethanol/water mixtures) and employ slow evaporation. SHELX software aids in refining crystal parameters for racemic or enantiopure forms .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。